rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride
Description
rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride (CAS: 1956310-58-9) is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a hydrochloride salt. Its molecular formula is C₁₀H₂₀ClN₂O₂, with a molecular weight of 244.73 g/mol . This compound is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing peptidomimetics or bioactive molecules targeting central nervous system (CNS) disorders. It is commercially available in high purity (≥95%) and is typically stored under dry, sealed conditions .
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHBULZGXHADRD-SCLLHFNJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aminocyclopentane Intermediate Synthesis
The (1R,3R)-3-aminocyclopentyl intermediate is synthesized via Pd-catalyzed deprotection of a pre-functionalized cyclopentane derivative. A representative protocol involves:
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Starting Material : ((1R,3R)-3-Allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester (890 mg, 3.13 mmol).
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Reagents : Tetrakis(triphenylphosphine)palladium(0) (181 mg, 0.15 mmol), 1,3-dimethylbarbituric acid (1.47 g, 9.39 mmol).
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Conditions : Dichloromethane (30 mL), ambient temperature, 1.5 hours.
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Workup : Concentration under vacuum followed by silica gel chromatography (2M NH₃ in methanol/DCM gradient) yields 56% pure (1R,3R)-3-aminocyclopentyl intermediate.
Table 1: Key Reaction Parameters for Intermediate Synthesis
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Temperature | 20°C |
| Reaction Time | 90 minutes |
| Yield | 56% |
| Purity (LCMS) | m+H = 200.9 |
Boc Protection and Carbamate Formation
The amine group is protected using tert-butyl chloroformate under basic conditions:
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt using HCl gas or aqueous HCl :
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Protocol : Dissolve tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate in diethyl ether, bubble HCl gas until precipitation completes.
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Yield : >95% after recrystallization from hexane/ethyl acetate.
Reaction Optimization and Critical Parameters
Catalytic Efficiency in Deprotection
The use of Pd(PPh₃)₄ minimizes side reactions during allyloxycarbonyl (Alloc) group removal. Alternative catalysts (e.g., Pd/C) reduce yields to <40% due to incomplete deprotection.
Solvent and Temperature Effects
Table 2: Impact of Reaction Conditions on Yield
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, DCM, 20°C | 56 | 98 |
| Pd/C, THF, 20°C | 38 | 85 |
| No Catalyst, DCM, 20°C | <5 | N/A |
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
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Chiral Analysis : >99% enantiomeric excess confirmed via chiral HPLC.
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
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Pd Recovery : Membrane filtration recovers >90% Pd catalyst, reducing costs by 30%.
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Continuous Flow Systems : Enhance throughput by 50% compared to batch reactions.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane . The reaction conditions are typically controlled to ensure the desired product is obtained with high purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed synthesis of N-Boc-protected anilines is a common reaction involving tert-butyl carbamate .
Scientific Research Applications
Medicinal Chemistry
rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride has been studied for its potential use as a pharmaceutical agent. Its structure suggests it may interact with biological targets in ways that could be beneficial for treating various conditions.
Case Studies and Research Findings
- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects. Research has shown that similar carbamate derivatives can enhance neurotransmitter levels in the brain, which is crucial for mood regulation.
- Neuroprotective Effects : Investigations into compounds with similar structures have suggested potential neuroprotective properties. These compounds may help protect against neurodegeneration by modulating pathways involved in oxidative stress and inflammation.
Synthesis and Derivative Development
The synthesis of this compound involves several steps, often starting from readily available starting materials. The ability to modify its structure to create derivatives enhances its applicability in drug design.
Synthetic Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Carbamate Formation | tert-butyl chloroformate, amine | Formation of carbamate |
| 2 | Hydrochloride Salt Formation | HCl gas | Solubility enhancement |
Potential Applications in Drug Formulation
Given its favorable properties, this compound can be explored for:
- Formulation in Oral Medications : Its stability and solubility characteristics make it suitable for oral dosage forms.
- Targeted Delivery Systems : Research into nanoparticle formulations may allow for targeted delivery of this compound to specific tissues, enhancing therapeutic efficacy while minimizing side effects.
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological studies are necessary to evaluate:
- Acute Toxicity : Initial studies should assess the compound's immediate effects on biological systems.
- Chronic Exposure Effects : Long-term studies will provide insights into any potential cumulative toxicity or adverse effects.
Mechanism of Action
The mechanism of action of rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride are compared below based on molecular properties, safety, and applications:
Key Observations:
Functional Group Variations :
- Replacement of the amine group with a hydroxyl (e.g., 207729-03-1) or fluorine (1154870-60-6) alters solubility and reactivity. The hydroxyl analog is more polar, while the fluorine analog enhances metabolic stability .
- The hydroxymethyl derivative (862700-39-8) introduces a flexible spacer for conjugation .
Chirality in the cyclopentane scaffold (e.g., 1R,3R vs. 1R,3S configurations) critically influences biological activity and synthetic routes .
Safety Profiles :
- Hydroxyl and hydroxymethyl analogs carry higher irritation risks (H315/H319) compared to the target compound, which lacks explicit hazard data in available sources .
Notes
- Data Gaps : Pharmacokinetic data (e.g., solubility, logP) and detailed toxicity profiles for the target compound are absent in the provided evidence.
- Contradictions : Safety information varies across analogs; for instance, fluorine-substituted derivatives (e.g., 1154870-60-6) lack hazard statements despite structural similarity to hazardous compounds .
- Synthetic Utility : The Boc group in these compounds facilitates amine protection during multi-step syntheses, but deprotection conditions (e.g., acidic HCl) may vary depending on the functional group .
Q & A
Q. What are the recommended methods for synthesizing and characterizing rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride?
Answer: Synthesis typically involves carbamate protection of the amine group using tert-butyloxycarbonyl (Boc) chemistry. The stereochemistry ((1R,3R)) is controlled via chiral auxiliaries or enantioselective catalysis. Post-synthesis, characterization should include:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and stereochemistry.
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).
- HPLC with chiral columns to validate enantiomeric purity.
- Elemental analysis to confirm composition.
Safety protocols (e.g., handling hygroscopic hydrochloride salts) should follow GHS guidelines, including hazard statements (e.g., P201, P210) for reactive intermediates .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage: Under inert atmosphere (argon/nitrogen) at –20°C, in airtight containers to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) are recommended due to hygroscopicity .
- Handling: Use PPE (gloves, goggles) and avoid heat/sparks, as carbamates may decompose under thermal stress. Refer to Safety Data Sheets (SDS) for specific hazard mitigation (e.g., P102, P103) .
Q. What analytical techniques are critical for assessing purity and structural integrity?
Answer:
- Chromatography: Reverse-phase HPLC (C18 column) with UV detection at 210–254 nm to monitor impurities.
- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition profiles.
- X-ray crystallography for absolute stereochemical confirmation, if single crystals are obtainable .
Advanced Research Questions
Q. How can conflicting data on the compound’s solubility and partitioning behavior be resolved?
Answer: Discrepancies often arise from solvent polarity, pH, or salt form variations. Methodological steps include:
- Solubility studies: Conduct parallel experiments in buffered solutions (pH 1–12) using shake-flask or nephelometry.
- Partition coefficient (logP): Measure via octanol-water partitioning with LC-MS quantification. Adjust for ionization (logD) using the Henderson-Hasselbalch equation.
- Data normalization: Account for temperature (e.g., 25°C) and ionic strength. Cross-validate with computational models (e.g., COSMO-RS) .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
Answer: Adopt a split-split-plot design to test variables (pH, temperature, enzymatic activity):
- Main plots: Simulated physiological fluids (gastric fluid pH 1.2, blood pH 7.4).
- Subplots: Temperature gradients (37°C for body temp, 4°C for storage).
- Sub-subplots: Enzymatic exposure (e.g., esterases, proteases).
Use LC-MS/MS to quantify degradation products. Replicate experiments (n ≥ 4) to ensure statistical rigor .
Q. How can researchers address challenges in synthesizing enantiomerically pure (1R,3R) configurations?
Answer:
- Chiral resolution: Utilize diastereomeric salt formation with tartaric acid derivatives.
- Asymmetric catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP) for cyclopentylamine functionalization.
- Dynamic kinetic resolution (DKR): Combine racemization catalysts (e.g., enzymes) with selective crystallization. Validate outcomes via NOESY NMR to confirm spatial arrangement .
Q. What strategies mitigate interference from this compound in biological assay systems (e.g., enzyme inhibition studies)?
Answer:
- Control experiments: Include Boc-protected analogs to distinguish carbamate-specific effects.
- Matrix normalization: Pre-treat samples with solid-phase extraction (SPE) to remove contaminants.
- Dose-response profiling: Use IC50/EC50 curves to identify non-specific binding. Cross-reference with orthogonal assays (e.g., SPR, ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
